molecular formula C22H25ClN3O+ B13409283 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one

Cat. No.: B13409283
M. Wt: 382.9 g/mol
InChI Key: NOQDKYGQBYLUST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of azelastine hydrochloride involves several steps. One common synthetic route starts with the reaction of 4-chlorobenzyl chloride with phthalic anhydride to form 4-(4-chlorobenzyl)phthalic anhydride. This intermediate is then reacted with 1-methylazepane to yield the final product, azelastine hydrochloride . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Azelastine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C22H25ClN3O+

Molecular Weight

382.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one

InChI

InChI=1S/C22H25ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18,21H,4-5,12-15H2,1H3/q+1

InChI Key

NOQDKYGQBYLUST-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(CC1)[N+]2=NC(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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